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Compound of Interest

Compound Name: 4-Methyl-1,3-dioxane

Cat. No.: B1663929 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4-methyl-1,3-
dioxane (CAS No: 1120-97-4), a versatile solvent and chemical intermediate. The information

is intended for researchers, scientists, and professionals in drug development and materials

science, offering detailed data and experimental context.

Molecular Structure:

Molecular Formula: C₅H₁₀O₂

Molecular Weight: 102.13 g/mol [1][2]

IUPAC Name: 4-methyl-1,3-dioxane[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The following tables summarize the ¹H and ¹³C NMR data for 4-methyl-1,3-
dioxane.

¹H NMR Data
The ¹H NMR spectrum of 4-methyl-1,3-dioxane was recorded on a 400 MHz instrument using

deuterated chloroform (CDCl₃) as the solvent.[3]
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~1.1-1.2 d 3H -CH₃

~1.3-1.8 m 2H -CH₂- (C5)

~3.6-4.2 m 3H
-O-CH(CH₃)- and -O-

CH₂- (C4, C6)

~4.6-5.0 m 2H -O-CH₂-O- (C2)

Note: Specific chemical shifts and coupling constants can vary slightly based on experimental

conditions. The assignments are based on typical chemical shift ranges for similar structures.

¹³C NMR Data
The ¹³C NMR spectrum was also obtained using a 400 MHz instrument in CDCl₃.[4]

Chemical Shift (ppm) Assignment

~22.0 -CH₃

~34.0 -CH₂- (C5)

~66.0 -O-CH₂- (C6)

~73.0 -O-CH(CH₃)- (C4)

~94.0 -O-CH₂-O- (C2)

Note: These are approximate chemical shifts. For precise values, direct analysis of the

spectrum is recommended.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The

data below corresponds to a liquid film sample.
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Wavenumber (cm⁻¹) Intensity Bond Vibration

2970-2850 Strong C-H stretch (alkane)

1465-1450 Medium C-H bend (alkane)

1380-1370 Medium C-H bend (alkane)

1175-1085 Strong
C-O stretch (cyclic

ether/acetal)

Note: The fingerprint region (below 1500 cm⁻¹) contains numerous complex vibrations unique

to the molecule's structure.[5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elucidating the

structure. The following data was obtained by electron ionization (EI) mass spectrometry.

m/z Relative Intensity (%) Assignment

101 83.11 [M-H]⁺

72 73.89 [C₄H₈O]⁺

55 81.47 [C₃H₃O]⁺

45 38.55 [C₂H₅O]⁺

43 99.99
[C₂H₃O]⁺ or [C₃H₇]⁺ (Base

Peak)

Data sourced from PubChem, obtained via GC-MS with electron ionization.[1]

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques mentioned.

NMR Spectroscopy (¹H and ¹³C)
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Sample Preparation: A small amount of 4-methyl-1,3-dioxane (typically 5-25 mg) is

dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5

mm NMR tube. A small quantity of tetramethylsilane (TMS) may be added as an internal

standard (0 ppm).

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the

nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the

resulting free induction decay (FID) signal is recorded. Key parameters such as pulse width,

acquisition time, and relaxation delay are optimized. For ¹³C NMR, a larger number of scans

are typically required due to the low natural abundance of the ¹³C isotope.

Data Processing: The FID is converted into a spectrum using a Fourier transform. The

spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation (Liquid Film): A drop of neat liquid 4-methyl-1,3-dioxane is placed

between two salt plates (e.g., NaCl or KBr). The plates are pressed together to create a thin

liquid film.

Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize

atmospheric interference (e.g., from CO₂ and H₂O). A background spectrum of the clean salt

plates is recorded.

Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. The IR

beam is passed through the sample, and the transmitted radiation is detected. The

instrument records the absorbance or transmittance as a function of wavenumber.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (Electron Ionization)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC) for separation and purification. The sample is vaporized in the GC and
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then enters the ion source of the mass spectrometer.

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a

positively charged molecular ion (M⁺), which can then undergo fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge

(m/z) ratio.

Detection: A detector records the abundance of ions at each m/z value, generating a mass

spectrum that plots relative intensity versus m/z.

Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectroscopic

analysis of 4-methyl-1,3-dioxane.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Proposed fragmentation pathway for 4-methyl-1,3-dioxane in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Methyl-1,3-dioxane | C5H10O2 | CID 14269 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. chemimpex.com [chemimpex.com]

3. 4-METHYL-1,3-DIOXANE(1120-97-4) 1H NMR [m.chemicalbook.com]

4. 4-METHYL-1,3-DIOXANE(1120-97-4) 13C NMR spectrum [chemicalbook.com]

5. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting
functional groups present finger print for identification of 1,3-dioxane image diagram doc

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1663929?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663929?utm_src=pdf-body
https://www.benchchem.com/product/b1663929?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methyl-1_3-dioxane
https://www.chemimpex.com/products/43228
https://m.chemicalbook.com/SpectrumEN_1120-97-4_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_1120-97-4_13CNMR.htm
https://docbrown.info/page06/spectra2/13-dioxane-ir.htm
https://docbrown.info/page06/spectra2/13-dioxane-ir.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


brown's advanced organic chemistry revision notes [docbrown.info]

To cite this document: BenchChem. [Spectroscopic Data of 4-methyl-1,3-dioxane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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